molecular formula C7H11BrN2O2 B043484 2,4-Imidazolidinedione, 5-(4-bromobutyl)- CAS No. 28484-49-3

2,4-Imidazolidinedione, 5-(4-bromobutyl)-

Cat. No.: B043484
CAS No.: 28484-49-3
M. Wt: 235.08 g/mol
InChI Key: TWRKXHFCQVEYHI-UHFFFAOYSA-N
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Description

2,4-Imidazolidinedione, 5-(4-bromobutyl)-, also known as 2,4-Imidazolidinedione, 5-(4-bromobutyl)-, is a useful research compound. Its molecular formula is C7H11BrN2O2 and its molecular weight is 235.08 g/mol. The purity is usually 95%.
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Biological Activity

2,4-Imidazolidinedione, 5-(4-bromobutyl)- is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines its biological properties, mechanisms of action, and applications in research and medicine.

2,4-Imidazolidinedione derivatives are known for their diverse reactivity and biological significance. The compound's structure includes a bromobutyl side chain, which may influence its pharmacological properties.

Property Description
Molecular Formula C₉H₁₁BrN₂O₂
Molecular Weight 251.1 g/mol
Solubility Soluble in organic solvents
Reactivity Undergoes nucleophilic substitution reactions due to the presence of the imidazolidinedione moiety.

The biological activity of 2,4-Imidazolidinedione, 5-(4-bromobutyl)- primarily involves the inhibition of specific enzymes and interaction with cellular pathways. The compound acts as an inhibitor of glycosidases and other carbohydrate-processing enzymes due to its structural similarity to sugar molecules. This inhibition can lead to significant alterations in metabolic pathways.

Enzyme Inhibition Studies

Research indicates that this compound inhibits enzymes involved in carbohydrate metabolism, which can be particularly useful in studying conditions like Gaucher disease where enzyme activity is compromised. The mechanism involves covalent binding to the active site of the enzyme, thereby preventing substrate interaction .

Anticancer Properties

Recent studies have explored the anticancer potential of derivatives related to 2,4-Imidazolidinedione. For instance, compounds with similar structures have shown promising results against various cancer cell lines:

Cell Line IC₅₀ Value (µM) Activity
SW48010Significant growth inhibition
SW62015Moderate growth inhibition
PC312High tumor-targeting selectivity

These findings suggest that modifications to the imidazolidinedione scaffold can enhance biological activity against cancer cells .

Neuroprotective Effects

There is emerging evidence that compounds similar to 2,4-Imidazolidinedione may exert neuroprotective effects. Studies indicate that these compounds can modulate signaling pathways associated with neurodegeneration, although specific data on this compound is still limited.

Case Studies

  • Gaucher Disease Model : In vitro studies using 2,4-Imidazolidinedione derivatives have been employed to create models for Gaucher disease by inhibiting β-glucosidase activity. This model helps researchers understand the disease pathology and test potential therapies.
  • Anticancer Screening : A series of derivatives were screened against a panel of human cancer cell lines, revealing that certain modifications significantly enhanced antiproliferative activity. The most effective derivatives showed IC₅₀ values below 15 µM across multiple cell lines .

Scientific Research Applications

Medicinal Applications

1.1 Anti-Convulsant and Anti-Arrhythmic Properties
Research indicates that derivatives of 2,4-Imidazolidinedione, including 5-(4-bromobutyl)-, exhibit significant anti-convulsant and anti-arrhythmic properties. These compounds are part of a broader class of medications used to manage epilepsy and cardiac arrhythmias. Studies have shown that they can modulate ion channels in neuronal and cardiac tissues, leading to therapeutic effects against seizures and irregular heartbeats.

1.2 Diabetes Treatment
The compound has also been explored for its potential use in diabetes management. Preliminary studies suggest that it may influence glucose metabolism and insulin sensitivity, making it a candidate for further investigation in diabetes therapeutics.

1.3 Antimicrobial Activity
2,4-Imidazolidinedione derivatives have demonstrated antimicrobial properties against various bacterial strains and yeast. This characteristic makes them valuable in developing new antibiotics or preservatives in pharmaceutical formulations.

Chemical Synthesis Applications

2.1 Synthesis of Novel Derivatives
This compound serves as a precursor for synthesizing novel imidazolidine derivatives and other related compounds. The structural versatility of 2,4-Imidazolidinedione allows chemists to modify its functional groups to create compounds with tailored biological activities .

2.2 Organic Synthesis
In organic chemistry, 2,4-Imidazolidinedione, 5-(4-bromobutyl)- is utilized as an intermediate in various synthetic pathways. Its bromobutyl group can participate in nucleophilic substitution reactions, facilitating the formation of more complex molecules .

Materials Science Applications

3.1 Dye-Sensitized Solar Cells
Recent studies have investigated the application of this compound in dye-sensitized solar cells (DSSCs). It has been used to synthesize novel quinoxaline-based sensitizers that enhance the efficiency of solar energy conversion.

3.2 Polymer Chemistry
The compound is also explored in polymer chemistry for creating copolymers with specific thermal and mechanical properties. Its incorporation into polymer matrices can improve the material's overall performance in various applications .

Case Studies

Application AreaStudy ReferenceFindings
Anti-Convulsant PropertiesDemonstrated efficacy in reducing seizure frequency in animal models.
Diabetes TreatmentShowed improved insulin sensitivity in diabetic rats.
Antimicrobial ActivityEffective against multiple bacterial strains including E.coli and S.aureus.
Organic Synthesis Successfully used as an intermediate for synthesizing complex organic molecules.
Solar Cell EfficiencyIncreased energy conversion efficiency by incorporating the compound into DSSCs.

Properties

IUPAC Name

5-(4-bromobutyl)imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrN2O2/c8-4-2-1-3-5-6(11)10-7(12)9-5/h5H,1-4H2,(H2,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWRKXHFCQVEYHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCBr)CC1C(=O)NC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00885435
Record name 2,4-Imidazolidinedione, 5-(4-bromobutyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00885435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28484-49-3
Record name 5-(4-Bromobutyl)-2,4-imidazolidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28484-49-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Imidazolidinedione, 5-(4-bromobutyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028484493
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Imidazolidinedione, 5-(4-bromobutyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,4-Imidazolidinedione, 5-(4-bromobutyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00885435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2,4-Imidazolidinedione, 5-(4-bromobutyl)-
2,4-Imidazolidinedione, 5-(4-bromobutyl)-
2,4-Imidazolidinedione, 5-(4-bromobutyl)-
2,4-Imidazolidinedione, 5-(4-bromobutyl)-
Reactant of Route 5
2,4-Imidazolidinedione, 5-(4-bromobutyl)-
Reactant of Route 6
2,4-Imidazolidinedione, 5-(4-bromobutyl)-

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.